Undecaprenyl phosphate (C55-P, CAS 25126-51-6) is a highly specialized, 55-carbon α-unsaturated polyisoprenoid lipid carrier essential for bacterial cell wall biosynthesis. Functioning as the obligate membrane anchor for peptidoglycan, teichoic acid, and O-antigen precursors, it is utilized by key bacterial phosphotransferases such as MraY and WecA to translocate hydrophilic sugar-peptide intermediates across the hydrophobic inner membrane. In commercial and research procurement, highly pure C55-P is the gold standard for reconstituting native bacterial lipid I and lipid II biosynthetic pathways in vitro. Its precise chain length and α-unsaturated stereochemistry are critical for accurate enzyme kinetic assays, high-throughput screening of novel antibiotics, and structural biology applications where shorter or saturated eukaryotic analogs fail to replicate native bacterial binding affinities [1].
Substituting undecaprenyl phosphate with eukaryotic dolichyl phosphate (Dol-P) or shorter-chain isoprenoids (e.g., farnesyl phosphate, C15-P) fundamentally compromises assay validity and enzyme recognition. While Dol-P serves a similar carrier role in eukaryotic N-linked glycosylation via GPT, it possesses a saturated α-isoprene unit that drastically reduces binding affinity and catalytic turnover with bacterial enzymes like MraY. Furthermore, while short-chain analogs like C15-P or C20-P are sometimes used for their aqueous solubility in truncated assays, they are completely rejected by enzymes such as WecA, which require a minimum lipid chain length to anchor the substrate in the membrane environment. Procurement of authentic, full-length α-unsaturated C55-P is therefore non-negotiable for laboratories conducting target-based antibiotic screening, as using non-native lipids masks true inhibitor potency and alters the thermodynamic landscape of the lipid-protein interactions [1].
Bacterial MraY and human GPT are homologous enzymes targeted by antibiotics like tunicamycin, but they exhibit strict selectivity for their respective lipid carriers based on the α-isoprene bond saturation. Assays demonstrate that MraY is highly selective for the α-unsaturated undecaprenyl phosphate (C55-P), whereas human GPT strongly prefers the α-saturated dolichyl phosphate (C55-Dol-P). Utilizing the saturated Dol-P in MraY assays results in significantly reduced specific activity, fundamentally altering the baseline for evaluating MraY-targeted antibacterial compounds [1].
| Evidence Dimension | Substrate selectivity based on α-isoprene saturation |
| Target Compound Data | Undecaprenyl phosphate (α-unsaturated) drives maximal native MraY activity. |
| Comparator Or Baseline | Dolichyl phosphate (α-saturated) |
| Quantified Difference | Saturated Dol-P results in severely diminished MraY activity, while driving maximal human GPT activity. |
| Conditions | TLC-based specific activity assay for hGPT and MraYAA in the presence of either C55-Dol-P or C55-P. |
For antibiotic discovery programs, procuring exact C55-P ensures the assay accurately reflects bacterial MraY kinetics, preventing false-positive off-target human GPT inhibition profiles that occur with saturated analogs.
In the study of bacterial UDP-GlcNAc:undecaprenyl-phosphate GlcNAc-1-phosphate transferase (WecA), the lipid carrier's chain length is a strict determinant of catalytic viability. When comparing undecaprenyl phosphate (C55-P) to shorter-chain prenyl phosphates, WecA exhibits zero detectable activity with farnesyl phosphate (C15-P) or geranylgeranyl phosphate (C20-P). Even at a 30-carbon length (C30-P), activity is only 3% of that observed with the natural C55-P substrate. Full catalytic efficiency is only restored when the chain length reaches at least 35 carbons, with C55-P serving as the optimal native substrate[1].
| Evidence Dimension | Relative enzymatic activity of WecA |
| Target Compound Data | 100% relative activity with Undecaprenyl phosphate (C55-P) |
| Comparator Or Baseline | Farnesyl phosphate (C15-P) and Geranylgeranyl phosphate (C20-P) |
| Quantified Difference | 0% activity for C15-P/C20-P; only 3% activity for C30-P compared to C55-P. |
| Conditions | Purified WecA enzyme assayed with polyisoprenyl phosphates of varying sizes from C15-P to C75-P. |
Buyers cannot substitute cheaper, short-chain prenyl phosphates for WecA assays; full-length C55-P is strictly required to achieve functional enzymatic turnover and valid high-throughput screening results.
Beyond chain length, the saturation state of the α-isoprene unit directly impacts the catalytic efficiency of bacterial cell wall enzymes. When WecA was assayed with a synthetic dolichyl(C55)-P—a reduced analog of C55-P featuring a saturated bond between C2 and C3—the observed enzymatic activity dropped to approximately 60% of the activity achieved with the native, α-unsaturated undecaprenyl phosphate (C55-P) [1].
| Evidence Dimension | Relative WecA transferase activity |
| Target Compound Data | 100% baseline activity with Undecaprenyl phosphate (C55-P) |
| Comparator Or Baseline | Dolichyl(C55)-P (saturated α-bond) |
| Quantified Difference | 40% reduction in enzymatic activity when using the saturated dolichyl analog. |
| Conditions | In vitro WecA transferase assay comparing unsaturated vs. reduced C55 lipid carriers. |
Procuring the correctly unsaturated C55-P prevents a 40% loss in assay signal compared to reduced analogs, which is critical for maintaining high signal-to-noise ratios in industrial inhibitor screening workflows.
Because MraY strictly discriminates between α-unsaturated C55-P and eukaryotic dolichyl phosphate, authentic C55-P is the required substrate for screening libraries against MraY without confounding the data with human GPT cross-reactivity [1].
WecA requires a minimum lipid chain length that shorter isoprenoids (C15-P, C20-P) cannot satisfy. C55-P is the obligate reagent for synthesizing Lipid I and Lipid II intermediates in cell-free systems [2].
For X-ray crystallography or cryo-EM studies of bacterial enzymes like MraY and WecA, co-crystallization with the native C55-P ensures the lipid-binding tunnel and active site are captured in their physiologically relevant conformations, which is impossible with truncated or saturated analogs [1].